- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships, Journal of Organic Chemistry, 2014, 79(21), 10256-10268
Cas no 89-80-5 ((±)-Menthone)
(±)-Menthone structure
Product Name:(±)-Menthone
CAS-Nr.:89-80-5
MF:C10H18O
MW:154.249323368073
MDL:MFCD00136033
CID:34529
Update Time:2025-07-22
(±)-Menthone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Menthone
- (±)-Menthone
- Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
- METHON
- (+/-)-3-menthone
- (+/-)-menthone
- (2SR,5RS)-5-methyl-2-isopropylcyclohexanone
- DL-MENTHONE
- MENTHONE (REFERENCE GRADE)
- P-MENTHONE
- trans-Menthone
- 2-Isopropyl-5-methylcyclohexanone
- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans- (ZCI)
- p-Menthan-3-one, trans- (8CI)
- rel-(2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone (ACI)
- Menthone G
- Neomenthone
- trans-Menthan-3-one
- trans-p-Menthan-3-one
- trans-p-Menthone
-
- MDL: MFCD00136033
- Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
- InChI-Schlüssel: NFLGAXVYCFJBMK-BDAKNGLRSA-N
- Lächelt: C([C@@H]1CC[C@@H](C)CC1=O)(C)C
Berechnete Eigenschaften
- Genaue Masse: 154.13600
- Monoisotopenmasse: 154.136
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 149
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 17.1A^2
Experimentelle Eigenschaften
- Farbe/Form: Es hat ein frisches Minzaroma mit einem leichten holzigen Aroma. Flüssigkeit bei normaler Temperatur.
- Dichte: 0.896
- Siedepunkt: 85-88 ºC (12 mmHg)
- Flammpunkt: 69 ºC
- Brechungsindex: 1.450
- PSA: 17.07000
- LogP: 2.64770
- FEMA: 2667
(±)-Menthone Sicherheitsinformationen
- Code der Gefahrenkategorie: R22;R36;R43;R52/53
- Sicherheitshinweise: S26-S36/37-S61
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R22; R36; R43; R52/53
(±)-Menthone Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DCH-058-20 mg |
Menthone |
89-80-5 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| TRC | M219135-100mg |
(±)-Menthone |
89-80-5 | 100mg |
$ 178.00 | 2023-09-07 | ||
| TRC | M219135-1g |
(±)-Menthone |
89-80-5 | 1g |
$ 673.00 | 2023-09-07 | ||
| TRC | M219135-2g |
(±)-Menthone |
89-80-5 | 2g |
$ 960.00 | 2023-09-07 | ||
| abcr | AB166454-25 g |
Menthone; . |
89-80-5 | 25 g |
€89.30 | 2023-07-20 | ||
| abcr | AB166454-100 g |
Menthone; . |
89-80-5 | 100 g |
€147.40 | 2023-07-20 | ||
| abcr | AB166454-500 g |
Menthone; . |
89-80-5 | 500 g |
€394.80 | 2023-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M16110-0.2ml |
MENTHONE |
89-80-5 | 0.2ml |
¥398.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA0087-1 mg |
(±)-Menthone |
89-80-5 | 1mg |
¥355.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA0087-100mg |
(±)-Menthone |
89-80-5 | 100mg |
¥ 2380 | 2023-09-08 |
(±)-Menthone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 5-Fluoro-2-azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ; 6 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 0.5 h, rt
Referenz
- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species, Tetrahedron, 2010, 66(31), 5745-5752
Herstellungsverfahren 3
Herstellungsverfahren 4
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Selective reduction of α,β-unsaturated carbonyl compounds by sodium hydrotelluride, Chemistry Letters, 1980, (7), 847-8
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 5 min, 20 - 25 °C
Referenz
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Tempo , Hypochlorous acid, sodium salt, pentahydrate Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane ; 24 h, 5 °C
Referenz
- Sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals; An effective re-oxidant for TEMPO oxidation, Tetrahedron, 2016, 72(22), 2818-2827
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 3,5-dimethyl-1H-pyraz… ; 5 min, rt
Referenz
- 3,5-Dimethylpyrazolium chlorochromate(VI), an efficient reagent for solvent-free oxidation of organic substrates, Synthesis and Reactivity in Inorganic, 2012, 42(5), 634-637
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Cetylpyridinium chloride , Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ; 8 h, 363 K
Referenz
- A water-soluble dilacunary silicotungstate as an effective catalyst for oxidation alcohols in water with hydrogen peroxide, Catalysis Communications, 2010, 11(9), 853-857
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 0.5 h, rt
Referenz
- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone, Chemistry - A European Journal, 2009, 15(42), 11091-11094
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Silica , Iodic acid Catalysts: Potassium bromide Solvents: Chloroform , Water ; 100 h, rt
Referenz
- A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275
Herstellungsverfahren 12
Herstellungsverfahren 13
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Benzenesulfonic acid, 2-iodo-, sodium salt (1:1) Solvents: Acetonitrile ; 1 - 12 h, 70 °C
Referenz
- 2-Iodobenzenesulfonic acid, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium bromate Catalysts: Hydrochloric acid , 4-(Benzoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Dichloromethane , Water ; 9 h, rt
Referenz
- 4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions, Chinese Journal of Chemistry, 2014, 32(5), 405-409
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Trioctylmethylammonium chloride , Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ; 7 h, 90 °C
Referenz
- Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen Peroxide, Synthetic Communications, 2013, 43(9), 1211-1218
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Pyridine Solvents: Acetonitrile ; 30 min, rt; 2 d, rt
Referenz
- The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst, Catalysis Science & Technology, 2012, 2(10), 2052-2056
Herstellungsverfahren 18
Herstellungsverfahren 19
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide , Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ; 24 h, rt
Referenz
- N-tert-Butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimide, Tetrahedron, 2003, 59(35), 6739-6750
(±)-Menthone Raw materials
- L(-)-Menthol
- Menthol
- Cyclohexanol,5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-
- DL-Isomenthol
- DL-Menthol
- (RS)-Pulegone
(±)-Menthone Preparation Products
(±)-Menthone Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:89-80-5)(±)-Menthone
Bestellnummer:A1204267
Bestandsstatus:in Stock
Menge:100mg/250mg/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:52
Preis ($):328.0/586.0/1490.0
Email:sales@amadischem.com
(±)-Menthone Verwandte Literatur
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89-80-5)(±)-Menthone
Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):328.0/586.0/1490.0